3-Bromobenzylmercaptan

Description

BenchChem offers high-quality 3-Bromobenzylmercaptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobenzylmercaptan including the price, delivery time, and more detailed information at info@benchchem.com.

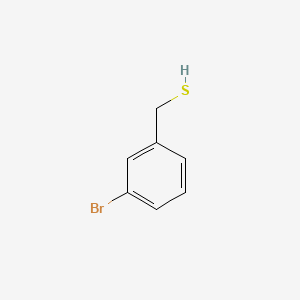

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEHTZZVGCUFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375761 | |

| Record name | 3-Bromobenzylmercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-84-3 | |

| Record name | 3-Bromobenzylmercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromobenzylmercaptan physical properties

An In-Depth Technical Guide to 3-Bromobenzylmercaptan

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzylmercaptan, a versatile reagent in organic synthesis and a valuable building block in the field of drug discovery. This document outlines its fundamental physical and chemical properties, provides detailed protocols for its safe handling and storage, and explores its applications. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory professionals.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of 3-Bromobenzylmercaptan is essential for its effective application and for ensuring laboratory safety.

| Property | Value |

| Molecular Formula | C₇H₇BrS[1][2] |

| Molecular Weight | 203.10 g/mol [1][2][3][4] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 165 °C at 21 hPa |

| Density | 1.56 g/mL at 25 °C |

| Solubility | Insoluble in water. Soluble in toluene.[1] |

| CAS Number | 886497-84-3[1][2] |

Synthesis and Reactivity

While various synthetic routes to 3-Bromobenzylmercaptan exist, a common laboratory-scale preparation involves the nucleophilic substitution of 3-bromobenzyl bromide with a sulfur nucleophile. For instance, reaction with thiourea followed by hydrolysis, or direct reaction with sodium hydrosulfide, can yield the desired product. The reactivity of 3-Bromobenzylmercaptan is characterized by the distinct functionalities of the thiol and the aryl bromide. The thiol group can undergo S-alkylation, oxidation to the disulfide, or act as a nucleophile in various coupling reactions. The aryl bromide moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at the 3-position of the benzene ring.

Experimental Protocols

Safe Handling and Storage

Due to its potential hazards and strong odor, 3-Bromobenzylmercaptan must be handled with appropriate safety precautions.

-

Engineering Controls : All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6][7] Eyewash stations and safety showers must be readily accessible.[5][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[5]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[5] Avoid prolonged or repeated skin contact.

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[5]

-

-

Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][7] Keep the container tightly closed.[1][5][6][7] It is noted to be air-sensitive, thus storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][7] The compound should be stored away from strong oxidizing agents.[1]

Purity Assessment via Spectroscopic Methods

The purity and identity of 3-Bromobenzylmercaptan should be confirmed before use. A combination of spectroscopic techniques is typically employed for this purpose.

Workflow for Spectroscopic Analysis of 3-Bromobenzylmercaptan

Caption: A generalized workflow for the spectroscopic analysis and purity determination of 3-Bromobenzylmercaptan.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 6.5-8.0 ppm) and the benzylic protons of the -CH₂SH group (around 2.0-3.0 ppm).[8] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of 3-Bromobenzylmercaptan will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions to look for include those corresponding to the S-H stretch of the thiol and the C-H and C=C stretches of the aromatic ring.

Applications in Drug Discovery and Development

3-Bromobenzylmercaptan is a valuable building block in medicinal chemistry for several reasons:

-

Scaffold for Derivatization : The presence of two reactive sites, the thiol and the aryl bromide, allows for sequential and orthogonal chemical modifications. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Introduction of a Key Pharmacophore : The benzylmercaptan motif is present in various biologically active molecules. The thiol group can act as a hydrogen bond donor or acceptor, or it can coordinate to metal ions in metalloenzymes.

-

Modulation of Physicochemical Properties : The incorporation of the 3-bromobenzyl moiety can influence a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Conclusion

3-Bromobenzylmercaptan is a key reagent with diverse applications in organic synthesis and drug discovery. A comprehensive understanding of its physical properties, coupled with strict adherence to safe handling protocols, is paramount for its effective and safe utilization in a research setting. The spectroscopic techniques outlined in this guide provide a robust framework for ensuring the quality and identity of this important chemical building block.

References

-

ResearchGate. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromobenzyl mercaptan, S-(2-methylpropionyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzyl acetate. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Krishnaveni Degree College. (n.d.). acharya nagarjuna university (anu). Retrieved from [Link]

Sources

- 1. 3-Bromobenzyl mercaptan, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 2. scbt.com [scbt.com]

- 3. 4-Bromobenzyl mercaptan 97 19552-10-4 [sigmaaldrich.com]

- 4. 4-Bromobenzyl mercaptan 97 19552-10-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromobenzylmercaptan: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromobenzylmercaptan (also known as (3-bromophenyl)methanethiol), a versatile bifunctional molecule increasingly recognized for its utility in synthetic chemistry and as a valuable building block in drug discovery. This document delves into the nuanced details of its chemical structure, bonding characteristics, and reactivity profile. It further presents a detailed, field-proven synthetic protocol and explores the compound's emerging applications, particularly in the development of targeted therapeutics. This guide is intended to serve as an authoritative resource for researchers leveraging this compound in their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Value of 3-Bromobenzylmercaptan

3-Bromobenzylmercaptan, with the chemical formula C₇H₇BrS, is a substituted aromatic thiol that presents a unique combination of reactive functional groups: a nucleophilic thiol (-SH) and a brominated benzene ring. This duality makes it a strategic building block in organic synthesis, allowing for sequential or orthogonal functionalization. The thiol group offers a soft nucleophilic center for reactions with a variety of electrophiles, while the bromo-substituent on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1]

The "meta" substitution pattern of the bromo and methylmercaptan groups influences the electronic properties and steric accessibility of the reactive sites, offering a distinct advantage in the design of complex molecular architectures. Its molecular weight of 203.10 g/mol and predicted XlogP of 3.0 position it favorably within the chemical space often explored in fragment-based drug discovery (FBDD).[2] This guide will provide the foundational knowledge necessary to effectively utilize 3-Bromobenzylmercaptan in a research and development setting.

Chemical Structure and Bonding: A Detailed Analysis

The structural integrity and reactivity of 3-Bromobenzylmercaptan are dictated by the interplay of its constituent atoms and the nature of their chemical bonds.

Molecular Geometry and Hybridization

The core of the molecule is a benzene ring, where the six carbon atoms are sp² hybridized, resulting in a planar hexagonal structure with delocalized π-electrons. The bromine atom and the methylene carbon of the benzylmercaptan group are directly attached to this ring. The methylene carbon is sp³ hybridized, adopting a tetrahedral geometry, while the sulfur atom of the thiol group is also considered to be sp³ hybridized, with two lone pairs of electrons.

While a definitive crystal structure for 3-Bromobenzylmercaptan is not publicly available, computational modeling and analysis of related structures provide valuable insights into its bond lengths and angles. For instance, studies on similar brominated aromatic compounds can be used to estimate the C-Br and aromatic C-C bond lengths.[3]

Electronic Effects and Reactivity Implications

The bromine atom exerts a dual electronic effect on the benzene ring. It is an electronegative atom, leading to an electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also exhibits a weak electron-donating mesomeric effect (+M). Overall, bromine is considered a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The thiol group (-SH) is a weak acid and a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The benzylic methylene group (-CH₂-) isolates the thiol from the direct electronic effects of the aromatic ring, preserving its nucleophilicity.

Synthesis of 3-Bromobenzylmercaptan: A Robust Protocol

The synthesis of 3-Bromobenzylmercaptan is most efficiently achieved from its corresponding benzyl halide, 3-bromobenzyl bromide. The following protocol is a robust and high-yielding one-pot procedure that avoids the isolation of the malodorous thiol until the final step.[4]

Reaction Scheme

Sources

An In-depth Technical Guide to 3-Bromobenzylmercaptan for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Brominated organic compounds, in particular, serve as versatile intermediates, offering a reactive handle for a multitude of chemical transformations.[1] This guide focuses on 3-Bromobenzylmercaptan (CAS Number: 886497-84-3), a compound poised at the intersection of reactivity and functionality.[2] Its structure, featuring a brominated aromatic ring and a nucleophilic thiol group, presents a unique combination of chemical properties that can be exploited in the synthesis of complex molecular architectures.

This document serves as a comprehensive technical resource for researchers, providing not only the fundamental physicochemical properties of 3-Bromobenzylmercaptan but also delving into detailed synthetic protocols, reactivity profiles, and its potential applications as a key intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, the aim is to present this information with a focus on the underlying chemical principles and practical considerations, empowering fellow scientists to effectively integrate this valuable building block into their research endeavors.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and physicochemical characteristics of 3-Bromobenzylmercaptan are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886497-84-3 | [2] |

| Molecular Formula | C₇H₇BrS | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| IUPAC Name | (3-bromophenyl)methanethiol | [3] |

| Synonyms | 3-Bromobenzyl mercaptan, 3-Bromo-α-toluenethiol | [3] |

| Appearance | Not explicitly stated, but likely a colorless to pale yellow liquid, characteristic of many benzyl mercaptans. | Inferred from related compounds |

| Solubility | Insoluble in water; Soluble in organic solvents like toluene. | [Thermo Fisher Scientific] |

| Air Sensitivity | Noted as air-sensitive, a common characteristic of thiols which can oxidize to disulfides. | [Thermo Fisher Scientific] |

Synthesis of 3-Bromobenzylmercaptan: A Practical Approach

Method A: Thioacetate Intermediate Route

This two-step method is often preferred as it avoids the direct handling of the more volatile and malodorous sodium hydrosulfide and the intermediate, S-(3-bromobenzyl) thioacetate, is a stable and isolable solid.

Step 1: Synthesis of S-(3-bromobenzyl) thioacetate

This step involves a nucleophilic substitution (Sₙ2) reaction where the thioacetate anion displaces the bromide from 3-bromobenzyl bromide.[4]

-

Reaction Scheme:

-

Detailed Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium thioacetate (1.5 equivalents) in anhydrous dimethylformamide (DMF, 10 volumes).

-

To this stirring solution, add 3-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into brine solution (10 volumes).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-(3-bromobenzyl) thioacetate.

-

If necessary, purify the product by column chromatography on silica gel.

-

Step 2: Deprotection to 3-Bromobenzylmercaptan

The thioacetate group is readily hydrolyzed under basic conditions to yield the free thiol.[5]

-

Reaction Scheme:

-

Detailed Protocol:

-

Dissolve the S-(3-bromobenzyl) thioacetate (1.0 equivalent) in ethanol (10 volumes) in a round-bottom flask under an inert atmosphere.

-

Add a solution of sodium hydroxide (2.0 equivalents) in degassed water dropwise to the reaction mixture.

-

Reflux the mixture for 2-3 hours, monitoring the deprotection by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a degassed solution of 2 M HCl until acidic.

-

Transfer the mixture to a separatory funnel and extract with degassed diethyl ether or ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with degassed water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford 3-Bromobenzylmercaptan. Due to its air sensitivity, the product should be used immediately or stored under an inert atmosphere.

-

Method B: Direct Thiolation with Thiourea

This one-pot procedure provides a convenient route to benzyl thioethers and can be adapted for the synthesis of the thiol itself, although it requires careful control of the reaction conditions to avoid the formation of the symmetrical thioether as a major byproduct.[6]

-

Reaction Scheme:

-

Br-C₆H₄-CH₂Br + (NH₂)₂CS → [Br-C₆H₄-CH₂S(NH₂)₂]⁺Br⁻

-

[Br-C₆H₄-CH₂S(NH₂)₂]⁺Br⁻ + NaOH → Br-C₆H₄-CH₂SH + ...

-

-

Conceptual Protocol:

-

React 3-bromobenzyl bromide with a slight excess of thiourea in a suitable solvent like ethanol under reflux to form the isothiouronium salt.[6]

-

After the formation of the salt, add a strong base such as sodium hydroxide and continue to heat under reflux to hydrolyze the intermediate to the corresponding thiol.[6]

-

Acidic workup followed by extraction will yield the desired 3-Bromobenzylmercaptan.

-

Reactivity and Synthetic Utility

The synthetic utility of 3-Bromobenzylmercaptan stems from the distinct reactivity of its two primary functional groups: the thiol and the aryl bromide.

Reactions of the Thiol Group

The thiol group is a versatile nucleophile and can undergo a variety of transformations.

-

S-Alkylation: The thiolate anion, readily formed by deprotonation with a mild base, is an excellent nucleophile for Sₙ2 reactions with alkyl halides to form thioethers.[7]

-

Oxidation to Disulfides: Thiols are susceptible to oxidation, particularly in the presence of air, to form the corresponding disulfide. This is a common decomposition pathway and highlights the need for careful handling under inert conditions.[8]

-

Thia-Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming carbon-sulfur bonds.

Reactions Involving the Aryl Bromide

The bromine atom on the aromatic ring opens the door to a vast array of cross-coupling reactions, which are fundamental in modern drug discovery.

-

Suzuki-Miyaura Coupling: The aryl bromide can be coupled with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with amines.

-

Sonogashira Coupling: The formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne is achieved using a palladium and copper co-catalyzed system.

The presence of both the thiol and the aryl bromide allows for a sequential and regioselective functionalization of the molecule, making it a highly valuable scaffold in combinatorial chemistry and the synthesis of targeted molecular libraries.

Applications in Drug Discovery and Medicinal Chemistry

For instance, 3-bromobenzyl bromide has been employed in the synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which have shown potent inhibition of multiple receptor tyrosine kinases, targets of significant interest in oncology.[10] The conversion of the benzyl bromide to the corresponding mercaptan would introduce a new functional handle for further molecular elaboration, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The thiol group can be used to attach the molecule to other scaffolds or to interact with specific biological targets.

The general strategy of introducing a bromine atom into a molecule is a well-established approach in drug design to enhance therapeutic activity and modulate metabolic stability.[1]

Predicted Spectroscopic Profile

While experimentally obtained spectra for 3-Bromobenzylmercaptan are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of closely related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The bromine and the methylene-thiol substituents will influence their chemical shifts.

-

Methylene Protons (-CH₂SH, δ ~3.7 ppm): The two protons of the methylene group adjacent to the sulfur will likely appear as a doublet, coupled to the thiol proton. The chemical shift is similar to that observed for the methylene protons in benzyl mercaptan.[9]

-

Thiol Proton (-SH, δ ~1.7 ppm): The thiol proton typically appears as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is dependent on concentration and solvent.[9]

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ ~122-142 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be in the lower field region of this range, while the carbon attached to the methylene group will also be distinct.

-

Methylene Carbon (-CH₂SH, δ ~28-32 ppm): The methylene carbon is expected to resonate in this region, similar to what is observed for benzyl mercaptan.

Infrared (IR) Spectroscopy

-

S-H Stretch (2550-2600 cm⁻¹): A weak to medium, sharp absorption band in this region is characteristic of the thiol S-H stretch. Its presence is a strong indicator of the thiol functionality.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Absorption bands in this region are indicative of the C-H stretching vibrations of the aromatic ring.

-

C-Br Stretch (600-800 cm⁻¹): The C-Br stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 202 and 204.

-

Fragmentation: A prominent fragment is expected at m/z 123, corresponding to the loss of the bromine atom, resulting in the benzyl mercaptan radical cation. Another significant fragmentation pathway would be the formation of the tropylium ion at m/z 91, a common feature in the mass spectra of benzyl-containing compounds.[8]

Safety, Handling, and Storage

As a reactive chemical, particularly due to its air-sensitive thiol group, proper handling and storage of 3-Bromobenzylmercaptan are crucial for ensuring both the safety of the researcher and the integrity of the compound.

-

General Hazards: Based on the safety data for isomeric bromobenzyl mercaptans, the compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle 3-Bromobenzylmercaptan in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling Air-Sensitive Reagents: Due to its air sensitivity, all transfers and reactions should be conducted under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use.

-

Storage: Store 3-Bromobenzylmercaptan in a tightly sealed container, under an inert atmosphere, in a cool, dry, and dark place. A refrigerator is a suitable storage location.

-

Disposal: Dispose of all waste containing 3-Bromobenzylmercaptan in accordance with local, state, and federal regulations.

Conclusion

3-Bromobenzylmercaptan emerges as a highly promising and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of complex and diverse molecular libraries. While direct applications in marketed pharmaceuticals are yet to be widely reported, its close structural relationship to intermediates used in the synthesis of potent bioactive molecules underscores its significant potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate 3-Bromobenzylmercaptan into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - (3-bromophenyl)methanethiol (C7H7BrS) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 8. Methanethiol - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromobenzylmercaptan synthesis from 3-bromobenzyl bromide

An In-Depth Technical Guide to the Synthesis of 3-Bromobenzylmercaptan from 3-Bromobenzyl Bromide

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 3-bromobenzylmercaptan, a crucial intermediate in pharmaceutical and materials science research. The featured methodology details the conversion of 3-bromobenzyl bromide utilizing thiourea as a sulfur source. This approach is favored for its high efficiency and its ability to circumvent the common issue of symmetrical sulfide formation, a frequent byproduct in thiol synthesis. The process involves a two-step, one-pot reaction sequence: the S-alkylation of thiourea to form a stable S-(3-bromobenzyl)isothiouronium bromide intermediate, followed by its basic hydrolysis to yield the target mercaptan. This document outlines the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and process visualization to equip researchers with the knowledge for successful and safe synthesis.

Introduction: The Strategic Importance of Thiol Synthesis

Thiols (mercaptans) and their derivatives are foundational building blocks in organic synthesis, particularly within the realm of drug development. The sulfur atom's unique properties in terms of nucleophilicity, acidity, and its capacity to coordinate with metals make it a valuable functional group in designing biologically active molecules. 3-Bromobenzylmercaptan, specifically, serves as a versatile intermediate, combining a reactive thiol group with a brominated aromatic ring, which is amenable to a wide array of cross-coupling reactions for further molecular elaboration.[1]

The direct synthesis of thiols from alkyl halides using hydrosulfide anions (NaSH or H₂S) is often complicated by a competing secondary reaction. The initially formed thiol is readily deprotonated to a thiolate, which can then act as a potent nucleophile, reacting with another molecule of the alkyl halide to produce a symmetric sulfide (thioether) as a significant byproduct.[2][3][4] This diminishes the yield of the desired thiol and necessitates challenging purification steps.

The thiourea method provides an elegant and robust solution to this problem.[3] By using thiourea as the sulfur nucleophile, the reaction proceeds via a stable, isolable S-alkylisothiouronium salt. This intermediate effectively "protects" the sulfur from undergoing a second alkylation. Subsequent hydrolysis under basic conditions cleanly liberates the desired thiol, typically in high yield.[2][4] This guide focuses on the practical application of this superior method for the synthesis of 3-bromobenzylmercaptan.

Reaction Principles and Mechanism

The conversion of 3-bromobenzyl bromide to 3-bromobenzylmercaptan is a classic two-step process rooted in nucleophilic substitution and subsequent hydrolysis.

Step 1: S-Alkylation via Sₙ2 Reaction

The synthesis initiates with a bimolecular nucleophilic substitution (Sₙ2) reaction. Thiourea, although a neutral molecule, contains a highly nucleophilic sulfur atom due to the influence of the adjacent nitrogen atoms. This sulfur atom attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming a stable S-(3-bromobenzyl)isothiouronium bromide salt.[2] The reaction is typically conducted in a polar protic solvent like methanol or ethanol, which effectively solvates the departing bromide ion.

Step 2: Basic Hydrolysis

The isothiouronium salt is then hydrolyzed under basic conditions (e.g., using sodium hydroxide). The hydroxide ion attacks the carbon atom of the C=N bond, leading to the breakdown of the intermediate and the formation of the thiolate anion. A final aqueous workup protonates the thiolate to yield the final product, 3-bromobenzylmercaptan, along with urea as a byproduct.[2][4]

The overall reaction mechanism is depicted below:

Caption: Reaction mechanism for the synthesis of 3-bromobenzylmercaptan.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations involving volatile and malodorous compounds must be performed in a certified chemical fume hood.

Materials and Equipment

| Reagents & Materials | Equipment |

| 3-Bromobenzyl bromide (≥98%) | Round-bottom flask (250 mL) |

| Thiourea (≥99%) | Reflux condenser |

| Methanol (ACS grade) | Magnetic stirrer and stir bar |

| Sodium Hydroxide (pellets, ≥97%) | Heating mantle or oil bath |

| Dichloromethane (DCM, ACS grade) | Separatory funnel (500 mL) |

| Hydrochloric Acid (conc. and 2M) | Beakers and Erlenmeyer flasks |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deionized Water | Standard laboratory glassware |

Step-by-Step Procedure

Part A: Formation of S-(3-bromobenzyl)isothiouronium Bromide

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 3-bromobenzyl bromide (12.5 g, 50.0 mmol) and thiourea (4.0 g, 52.5 mmol, 1.05 equivalents).

-

Solvent Addition: Add 100 mL of methanol to the flask.

-

Reaction: Stir the mixture and heat it to reflux (approximately 65°C). Maintain reflux for 3-4 hours. The reaction mixture should become a clear, homogeneous solution as the solid reagents react to form the soluble salt.

Part B: Hydrolysis and Product Isolation

-

Cooling: After the reflux period, remove the heating source and allow the mixture to cool to room temperature.

-

Base Addition: Prepare a solution of sodium hydroxide (9.0 g, 225 mmol, 4.5 equivalents) in 50 mL of deionized water. Caution: This dissolution is highly exothermic. Once the NaOH solution has cooled, add it slowly to the reaction mixture in the flask.

-

Hydrolysis: Re-attach the reflux condenser and heat the mixture back to reflux for an additional 2-3 hours.

-

Solvent Removal: After the hydrolysis is complete, cool the mixture and remove the methanol using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake vigorously. Allow the layers to separate and collect the lower organic layer. Perform two additional extractions of the aqueous layer with 50 mL portions of DCM.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water, 50 mL of 2M HCl, and finally 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Final Concentration: Remove the DCM solvent using a rotary evaporator to yield the crude 3-bromobenzylmercaptan as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.

Quantitative Data Summary

| Parameter | Value | Notes |

| 3-Bromobenzyl bromide | 12.5 g (50.0 mmol) | Limiting Reagent |

| Thiourea | 4.0 g (52.5 mmol) | 1.05 eq. |

| Sodium Hydroxide | 9.0 g (225 mmol) | 4.5 eq. |

| Reflux Time (Salt Formation) | 3-4 hours | Monitor by TLC if desired |

| Reflux Time (Hydrolysis) | 2-3 hours | |

| Theoretical Yield | 10.16 g | |

| Expected Yield | 80-90% | Varies with purification efficiency |

Safety and Hazard Management

Proper safety protocols are paramount for this synthesis due to the hazardous nature of the chemicals involved.

-

3-Bromobenzyl Bromide: This compound is highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[5][6][7][8] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6][9]

-

Thiols (Mercaptans): The product, 3-bromobenzylmercaptan, like most thiols, possesses a powerful and unpleasant stench.[10][11] It is toxic and should be handled with care to avoid inhalation or skin contact. All steps, including workup and purification, must be conducted in a well-ventilated fume hood.[10][11]

-

Sodium Hydroxide: A strong base that is corrosive and can cause severe burns. Handle with care, especially during the preparation of aqueous solutions, which is an exothermic process.

-

Waste Disposal: All chemical waste, including aqueous layers from extraction and any contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Experimental Workflow Visualization

The entire process from setup to final product can be visualized as a linear workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 3-bromobenzylmercaptan from 3-bromobenzyl bromide via the thiourea method is a reliable and high-yielding procedure well-suited for laboratory and research applications. By forming a stable S-alkylisothiouronium salt intermediate, the process effectively prevents the formation of undesired sulfide byproducts. Adherence to the detailed protocol and stringent observation of the outlined safety measures will ensure a successful and safe synthesis, providing researchers with a valuable chemical intermediate for further scientific exploration.

References

-

Thiols and Sulfides . (2022, October 4). Chemistry LibreTexts. [Link]

-

Preparation of Thiols . University of Calgary. [Link]

-

Reactions of Thiols . Chemistry Steps. [Link]

-

Thiols can be prepared from the reaction of thiourea with an alky... Study Prep in Pearson+. [Link]

-

Preparation and Reactions of Thiols . (2023, April 30). JoVE. [Link]

-

3-Bromobenzyl bromide | C7H6Br2 . PubChem. [Link]

-

Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives... National Institutes of Health (NIH). [Link]

-

Kinetics of the Reaction of Benzyl Bromides with Thiourea . KoreaScience. [Link]

-

Supporting information for... Royal Society of Chemistry. [Link]

-

Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers... Arkat USA. [Link]

-

Mechanistic picture for the thiourea‐catalyzed SN2 reaction of benzyl... ResearchGate. [Link]

- Method for preparing substituted benzyl bromides.

-

Preparation of 3-bromobenzyl bromide . PrepChem.com. [Link]

-

1-(3-Bromophenyl)thiourea . National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. Video: Preparation and Reactions of Thiols [jove.com]

- 5. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromobenzyl bromide 99 823-78-9 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromobenzyl bromide(823-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. westliberty.edu [westliberty.edu]

Foreword: The Practical Imperative of Solubility Data

An In-depth Technical Guide to the Solubility of 3-Bromobenzylmercaptan in Organic Solvents

In the landscape of synthetic chemistry and drug development, the seemingly simple parameter of solubility is, in fact, a cornerstone of success. For a molecule like 3-Bromobenzylmercaptan (C₇H₇BrS), a versatile intermediate, understanding its behavior in various organic solvents is not merely academic; it is a critical determinant for reaction kinetics, purification efficiency, and the ultimate feasibility of its application. This guide moves beyond mere data points, offering a framework for predicting, determining, and applying the solubility characteristics of this compound. We will explore the causal relationships between its molecular structure and solvent interactions, provide field-proven methodologies for empirical determination, and contextualize this knowledge within its practical applications.

Molecular Structure and Predicted Solubility Profile

The principle of "like dissolves like" serves as our primary predictive tool, an empirical rule grounded in the thermodynamics of intermolecular forces.[1][2] To apply it, we must first dissect the molecular architecture of 3-Bromobenzylmercaptan.

The structure features two key domains:

-

A large, nonpolar bromophenyl group: This moiety is hydrophobic and dominates the molecule's character, favoring interactions with nonpolar solvents through van der Waals forces.

-

A polar thiol (-SH) group: The thiol group introduces a degree of polarity and the capacity for weak hydrogen bonding and dipole-dipole interactions.

This duality predicts a specific solubility pattern. The molecule's predominantly nonpolar nature suggests it will be most soluble in solvents that share this characteristic. The presence of the thiol group, while a minor contributor, allows for some interaction with more polar molecules.

Based on this analysis and data from analogous compounds like benzyl mercaptan and other bromobenzyl derivatives, we can establish a strong predictive framework.[3][4][5][6][7]

Table 1: Predicted and Known Solubility of 3-Bromobenzylmercaptan

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Supporting Evidence |

| Nonpolar Aprotic | Toluene | High / Soluble | The aromatic nature of toluene closely matches the bromobenzyl group, maximizing favorable π-π stacking and van der Waals interactions. This is confirmed by supplier data.[8][9] |

| Hexane | Moderate | Lacks aromatic character, resulting in less favorable interactions compared to toluene, but still effective for a nonpolar compound. | |

| Polar Aprotic | Diethyl Ether | High / Very Soluble | The parent compound, benzyl mercaptan, is very soluble in ether.[3][5] The ether oxygen can act as a hydrogen bond acceptor for the thiol proton. |

| Chloroform (CHCl₃) | High | A moderately polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Good | The polarity of the ketone may be less ideal than ether, but sufficient to dissolve the compound. | |

| Polar Protic | Ethanol | Good / Very Soluble | Benzyl mercaptan is very soluble in ethanol.[3][5][10] The alcohol can both donate and accept hydrogen bonds, interacting favorably with the thiol group. |

| Methanol | Good | Similar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol. | |

| Highly Polar | Water | Insoluble | The large, nonpolar bromobenzyl group cannot overcome the strong hydrogen bonding network of water, making the compound hydrophobic. This is confirmed by multiple sources.[6][8][9][10] |

Causality in Solubility: Key Influencing Factors

Predictive models provide a starting point, but precise solubility is governed by several interdependent factors.

-

Temperature: For most solid and liquid solutes, solubility increases with temperature as the additional kinetic energy helps overcome intermolecular forces in both the solute and solvent.[2] This is a critical parameter to control during experimental work.

-

Solvent Polarity: The dielectric constant and dipole moment of a solvent quantify its polarity. A close match between the polarity of the solute and solvent generally leads to higher solubility.[2][11]

-

Air Sensitivity and Purity: 3-Bromobenzylmercaptan is noted to be air-sensitive.[8][9] This is a crucial field insight. Exposure to air can lead to oxidative dimerization, forming the corresponding disulfide. This new compound will have a different, likely lower, solubility, which can confound experimental results. Therefore, all determinations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

A Self-Validating Protocol for Quantitative Solubility Determination

For applications in pharmaceutical development and process chemistry, precise quantitative data is non-negotiable. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] The protocol described below is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Method of solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 3-Bromobenzylmercaptan to a series of glass vials (e.g., enough to ensure a solid phase remains at equilibrium).

-

To each vial, add a precise volume of the desired organic solvent.

-

Blanket the headspace with an inert gas (N₂ or Ar) and seal the vials tightly to prevent both solvent evaporation and oxidation of the thiol.

-

-

Equilibration:

-

Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours).

-

Self-Validation Step: To ensure equilibrium has been reached, sample the supernatant at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand in the temperature bath for a short period to let solids settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no undissolved solids are transferred, either centrifuge the vial and sample from the top layer or pass the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC).

-

Determine the concentration of 3-Bromobenzylmercaptan in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

The solubility is calculated from this concentration, accounting for the dilution factor, and is typically reported in mg/mL or mol/L.

-

Rapid Qualitative Solubility Classification

In early-stage research, a full quantitative analysis is not always necessary. A rapid qualitative assessment can efficiently screen solvents for reactions or purifications. This follows a standard logic tree for organic compound classification.[12][13][14]

Caption: Logical flowchart for qualitative solubility testing.

This simple test involves adding approximately 20-25 mg of the compound to 0.75 mL of the test solvent in a small test tube, shaking vigorously, and observing if the solute dissolves completely.[12]

Conclusion: From Data to Application

The solubility of 3-Bromobenzylmercaptan is dictated by its predominantly nonpolar bromobenzyl structure, making it highly soluble in nonpolar and moderately polar organic solvents like toluene and diethyl ether, while being insoluble in water. This profile is essential knowledge for its use as an intermediate in organic synthesis, where solvent choice dictates reaction success.[15] Furthermore, in the context of drug discovery, where poor aqueous solubility is a primary cause of compound attrition, understanding and quantifying this parameter is the first step toward developing strategies, such as prodrug formulations, to enhance bioavailability.[16][17] The predictive framework and empirical protocols outlined in this guide provide researchers with the necessary tools to confidently handle and utilize this important chemical building block.

References

- Title: Benzyl mercaptan (CAS 100-53-8)

- Title: Benzyl mercaptan 100-53-8 wiki Source: Guidechem URL

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL

- Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL

- Title: 3-BROMOBENZYLMERCAPTAN CAS#: 886497-84-3 Source: ChemicalBook URL

- Title: 3-Bromobenzyl mercaptan, 98%, Thermo Scientific Source: Fisher Scientific URL

- Title: BENZYL MERCAPTAN EXTRA PURE Safety Data Sheet Source: Loba Chemie URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL

- Title: How To Determine Solubility Of Organic Compounds?

- Title: Benzyl mercaptan | 100-53-8 Source: ChemicalBook URL

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Denver URL

- Title: Benzyl mercaptan | C7H8S | CID 7509 Source: PubChem - NIH URL

- Title: CAS 19552-10-4: (4-Bromobenzyl)

- Title: 3-Bromobenzyl bromide Source: Chem-Impex URL

- Title: New therapeutic modalities in drug discovery and development: Insights & opportunities Source: ADMET & DMPK URL

- Title: Solubility Profile of N-(4-Bromobenzyl)

- Source: Prof.

- Source: Chemical Society Reviews (RSC Publishing)

Sources

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. scent.vn [scent.vn]

- 4. Page loading... [guidechem.com]

- 5. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 19552-10-4: (4-Bromobenzyl)mercaptan | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-BROMOBENZYLMERCAPTAN CAS#: 886497-84-3 [m.chemicalbook.com]

- 9. 3-Bromobenzyl mercaptan, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 10. lobachemie.com [lobachemie.com]

- 11. Properties of Solvents Used in Organic Chemistry [murov.info]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chemimpex.com [chemimpex.com]

- 16. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 3-Bromobenzylmercaptan: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromobenzylmercaptan, also known as (3-bromophenyl)methanethiol, is a sulfur-containing organic compound with the chemical formula C₇H₇BrS.[1][2][3] Its structure features a benzyl core substituted with a bromine atom at the meta position and a mercaptan (thiol) functional group on the methylene bridge. This unique combination of a reactive thiol group and a brominated aromatic ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The molecular weight of this compound is approximately 203.10 g/mol .[2][4]

Diagram 1: Molecular Structure of 3-Bromobenzylmercaptan

References

Navigating the Dual Reactivity of 3-Bromobenzylmercaptan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Reactivity

3-Bromobenzylmercaptan, also known as (3-bromophenyl)methanethiol, is a bifunctional organic molecule that presents a fascinating case of dichotomous reactivity. Its structure incorporates two distinct and chemically versatile functional groups: a nucleophilic thiol (-SH) attached to a benzylic carbon and an electrophilic carbon-bromine bond on an aromatic ring. This unique arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture is paramount.

The thiol group, with its readily available lone pairs on the sulfur atom and an acidic proton, primarily engages in reactions with electrophiles. Conversely, the aryl bromide moiety is a classic substrate for a host of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the interplay and selective activation of these two centers is crucial for harnessing the full synthetic potential of this reagent. This guide provides a comprehensive overview of the reactivity of 3-bromobenzylmercaptan with both electrophiles and nucleophiles, offering field-proven insights and detailed experimental frameworks.

Section 1: The Nucleophilic Character - Reactivity of the Thiol Group

The thiol group is the dominant site of nucleophilic reactivity in 3-bromobenzylmercaptan. Deprotonation with a mild base generates a highly nucleophilic thiolate anion (RS⁻), which readily attacks a wide range of electrophilic partners. The sulfur atom's high polarizability and the acidity of the S-H bond (pKa ≈ 10-11 in water) underpin its strong nucleophilic character.

S-Alkylation: Formation of Thioethers

One of the most fundamental reactions of thiols is S-alkylation, leading to the formation of stable thioethers (sulfides). This transformation typically proceeds via an S_N2 mechanism, where the thiolate anion displaces a leaving group on an alkyl halide. The resulting thioether, such as 1-bromo-3-[(methylsulfanyl)methyl]benzene, is a common synthetic intermediate.

Expert Insight: The choice of base is critical for efficient S-alkylation. While strong bases like sodium hydride ensure complete deprotonation, weaker bases such as potassium carbonate or organic amines are often sufficient and offer better functional group tolerance, preventing potential side reactions at the aryl bromide site. The reaction is typically fast and clean, making it a reliable method for introducing alkyl chains.

Thiol-Michael Addition: Conjugate Addition to Activated Alkenes

The thiolate derived from 3-bromobenzylmercaptan is an excellent soft nucleophile for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Thiol-Michael addition. This "click" reaction is highly efficient and atom-economical, proceeding rapidly under mild conditions, often catalyzed by a base or a nucleophile like a phosphine.

**

A Comprehensive Technical Guide to the Safe Handling of 3-Bromobenzylmercaptan

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling precautions for 3-Bromobenzylmercaptan (CAS No. 886497-84-3). Synthesizing data from Safety Data Sheets of isomeric compounds and established best practices for thiol chemistry, this document is intended to empower laboratory personnel with the knowledge to manage the risks associated with this compound, from initial risk assessment to emergency response.

Understanding the Compound: Physicochemical & Hazardous Profile

3-Bromobenzylmercaptan, also known as (3-bromophenyl)methanethiol, is an organosulfur compound utilized in synthetic chemistry.[1][2][3] Like other thiols, its most notable characteristic, beyond its chemical reactivity, is its powerful and offensive odor. The primary hazards associated with this and similar mercaptans stem from their irritant properties and potential toxicity upon exposure.

Table 1: Physicochemical Properties of 3-Bromobenzylmercaptan

| Property | Value | Source(s) |

| CAS Number | 886497-84-3 | [1][3][6] |

| Molecular Formula | C₇H₇BrS | [1][3] |

| Molecular Weight | 203.10 g/mol | [1][3] |

| Solubility | Insoluble in water. Soluble in toluene. | [1] |

| Sensitivity | Air sensitive. | [1] |

Table 2: GHS Hazard Classification (Based on Isomeric Data)

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [4][5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [4][5] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [4][5] |

Note: This classification is based on data for 2-Bromobenzylmercaptan and 4-Bromobenzylmercaptan and should be considered representative for risk assessment purposes.

The Cornerstone of Safety: Risk Assessment & Hazard Control

A thorough risk assessment is the foundation of safe laboratory practice. The causality behind this is simple: one cannot protect against a hazard that has not been identified and evaluated. For 3-Bromobenzylmercaptan, the risk assessment must address both the chemical hazards (toxicity, irritation) and the significant nuisance and potential for alarm due to its potent stench.

The hierarchy of controls must be applied:

-

Elimination/Substitution: If possible, substitute with a less hazardous reagent.

-

Engineering Controls: These are the most critical for handling thiols. All work must be conducted in a certified chemical fume hood to contain the volatile and malodorous vapors.

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and procedures.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Sources

3-Bromobenzylmercaptan air and moisture sensitivity

An In-depth Technical Guide to the Air and Moisture Sensitivity of 3-Bromobenzylmercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzylmercaptan (also known as (3-bromophenyl)methanethiol) is a crucial reagent in synthetic chemistry and drug development, valued for its reactive thiol group which serves as a key nucleophile and a linker in bioconjugation. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation upon exposure to atmospheric conditions. This guide provides a comprehensive analysis of the air and moisture sensitivity of 3-Bromobenzylmercaptan, detailing the mechanisms of degradation, outlining field-proven handling and storage protocols to maintain its integrity, and presenting experimental workflows for assessing its purity and stability.

Introduction: The Double-Edged Sword of Thiol Reactivity

The utility of 3-Bromobenzylmercaptan in advanced chemical synthesis lies in its sulfhydryl (-SH) group. This functional group is a soft nucleophile, readily participating in S-alkylation, Michael additions, and disulfide bond formation. The bromo-substituted aromatic ring also offers a site for further functionalization, for instance, through cross-coupling reactions. However, the sulfur atom in the thiol is readily oxidized, particularly in the presence of atmospheric oxygen. This inherent air sensitivity is the primary challenge researchers face, as degradation leads to the formation of impurities that can compromise experimental outcomes, reduce yields, and complicate purification processes. Understanding and mitigating this sensitivity is paramount for reliable and reproducible research.

Core Sensitivity Analysis: Mechanisms of Degradation

The principal degradation pathway for 3-Bromobenzylmercaptan is oxidative dimerization, driven by exposure to atmospheric oxygen. Sensitivity to moisture is a secondary but accelerating factor.

Air Sensitivity: The Inevitability of Oxidation

Upon exposure to air, 3-Bromobenzylmercaptan is readily oxidized to its corresponding disulfide, 1,2-bis(3-bromobenzyl)disulfane.[1][2][3] This conversion represents a loss of the active thiol monomer, which is often the desired reactant.

Mechanism: The air oxidation of thiols is a complex process that can proceed through either radical or ionic pathways.[1] The reaction is often catalyzed by trace amounts of metal ions (e.g., Cu, Fe, Mn) present as impurities.[1][4] The process is initiated by the transfer of an electron from the thiol (or more readily, the thiolate anion) to molecular oxygen.[5] This generates a thiyl radical, which is highly reactive.

The key steps are:

-

Initiation: A base (even trace amounts) or a metal catalyst facilitates the deprotonation of the thiol (R-SH) to a more reactive thiolate (R-S⁻).

-

Electron Transfer: The thiolate anion donates an electron to molecular oxygen (O₂), forming a thiyl radical (R-S•) and a superoxide radical anion (O₂⁻•).

-

Propagation: The thiyl radical can then react with another thiolate anion to form a disulfide radical anion (R-S-S-R)⁻•.

-

Dimerization: Alternatively, two thiyl radicals can directly combine to form the stable disulfide (R-S-S-R).

While further oxidation to higher oxidation states like sulfinic or sulfonic acids is possible, it typically requires stronger oxidizing agents than atmospheric oxygen.[2][3]

Caption: Air oxidation of 3-Bromobenzylmercaptan to its disulfide dimer.

Moisture Sensitivity: An Oxidation Catalyst

3-Bromobenzylmercaptan is listed as insoluble in water.[6] Therefore, direct hydrolysis of the thiol group is not a primary degradation pathway under neutral pH conditions. However, the presence of moisture can significantly accelerate the rate of air oxidation. Water can facilitate the ionization of the S-H bond and solubilize trace metal ion catalysts, thereby increasing the rate of the oxidative processes described above.[4] Therefore, while not directly reactive with water, the compound's stability is compromised in a humid environment.

A Self-Validating System for Handling and Storage

To ensure the integrity of 3-Bromobenzylmercaptan, a rigorous protocol for handling and storage is not merely a suggestion but a requirement for reproducible science. The following protocols are designed as a self-validating system, where proper technique inherently preserves purity.

Storage Protocol

-

Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Container: Use a vial with a PTFE-lined cap, sealed tightly. For long-term storage or frequent use, transferring the material into a Schlenk flask or a vial with a rubber septum is recommended to facilitate inert gas purging.[7]

-

Temperature: Store in a cool, dry place.[6] Refrigeration is advised to minimize thermal decomposition and reduce vapor pressure.

-

Segregation: Keep away from strong oxidizing agents.[6]

Experimental Protocol: Handling Under Inert Atmosphere

This workflow is critical for any reaction where the thiol is the limiting reagent or where disulfide impurities could interfere with the reaction or biological assays.

-

Preparation: Place the required amount of 3-Bromobenzylmercaptan into a dry Schlenk flask equipped with a magnetic stir bar.

-

Inerting the Vessel: Securely attach the flask to a Schlenk line. Evacuate the flask under vacuum (ensure the solid does not sublime) and then backfill with dry argon or nitrogen. Repeat this "evacuate-backfill" cycle at least three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add a dry, deoxygenated solvent via a cannula or a gas-tight syringe through a rubber septum. Solvents should be purged with an inert gas for at least 30 minutes prior to use.

-

Reagent Transfer: If the 3-Bromobenzylmercaptan solution is to be transferred to a reaction vessel, use a cannula transfer technique under a positive pressure of inert gas.

-

Reaction: Maintain a positive pressure of inert gas (e.g., via a balloon or a bubbler) throughout the entire duration of the reaction.

Caption: Workflow for a quantitative HPLC-based stability study.

Decontamination and Safety

Thiols are notorious for their powerful and unpleasant odors, detectable at extremely low concentrations. [8][9]Proper decontamination is essential for a safe and pleasant laboratory environment.

-

Glassware and Surfaces: All equipment (flasks, syringes, stir bars) and surfaces that come into contact with 3-Bromobenzylmercaptan should be immediately rinsed or submerged in an oxidizing bleach bath (a 1:1 mixture of commercial bleach and water can be effective). [10]Allow items to soak overnight to ensure complete oxidation of the thiol residue. [10]* Waste Disposal: All solid waste (gloves, paper towels) and liquid waste should be collected in a dedicated, sealed hazardous waste container clearly labeled as "Thiol Waste". [9]Never dispose of thiol waste in standard trash or down the sink without prior deactivation with an oxidizing agent like bleach.

Conclusion

The chemical integrity of 3-Bromobenzylmercaptan is intrinsically linked to its handling and storage. Its high propensity for air oxidation to the corresponding disulfide is the primary liability that researchers must manage. By understanding the mechanism of this degradation and implementing rigorous inert atmosphere techniques, scientists can ensure the compound's purity, leading to more reliable, reproducible, and successful experimental outcomes. The protocols outlined in this guide provide a robust framework for preserving the quality of this valuable reagent, thereby upholding the principles of scientific integrity and excellence.

References

- Polymer Chemistry.

- ResearchGate.

- ResearchGate. Oxidation of thiol compounds by molecular oxygen in aqueous solutions.

- Fisher Scientific. 3-Bromobenzyl mercaptan, 98%, Thermo Scientific.

- Chemistry LibreTexts. 6.

- UCL Safety Services. Thiols.

- JoVE.

- University of Minnesota. Stench Chemicals (thiols) SOP.

- University of Rochester, Department of Chemistry. How to Work with Thiols.

- Reddit. Handling thiols in the lab.

- ResearchGate. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Preparation and Reactions of Thiols [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-Bromobenzyl mercaptan, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. reddit.com [reddit.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. faculty.washington.edu [faculty.washington.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

Unlocking Synthetic Frontiers: A Technical Guide to Novel Reactions with 3-Bromobenzylmercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Latent Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of molecular complexity. 3-Bromobenzylmercaptan, a readily available bifunctional molecule, presents a compelling scaffold for the exploration of novel chemical transformations. Possessing both a nucleophilic thiol and an electrophilic aryl bromide, this reagent is primed for a diverse array of reactions, from classical thioetherification to cutting-edge catalytic cross-couplings and multicomponent assemblies. This guide moves beyond the textbook applications of 3-Bromobenzylmercaptan to explore its potential in innovative, lesser-tread reaction classes, providing both the conceptual framework and practical methodologies for researchers to unlock its synthetic utility. The dual reactivity inherent in its structure allows for sequential or tandem reactions, opening avenues to complex molecular architectures that are of significant interest in medicinal chemistry and materials science.[1][2]

I. Photoredox-Catalyzed Dual Functionalization: A Mild Approach to C-S and C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions, offering a sustainable alternative to traditional, often harsh, synthetic methods.[2] For a molecule like 3-Bromobenzylmercaptan, this technology opens the door to the selective and sequential functionalization of both the thiol and the aryl bromide moieties.

Conceptual Framework: Orthogonal Reactivity under Photoredox Conditions

The core principle lies in the generation of distinct reactive intermediates from the two functional groups under different photoredox conditions. The thiol group can be readily oxidized to a thiyl radical, which can participate in a variety of transformations, most notably thiol-ene and thiol-yne reactions for anti-Markovnikov hydrothiolation.[3] Concurrently, the aryl bromide can be activated through a separate photoredox/nickel dual catalytic cycle to undergo cross-coupling reactions.[3][4] The ability to perform these reactions in a controlled, stepwise manner, or even in a one-pot tandem sequence, represents a significant advance in synthetic efficiency.

Proposed Novel Transformation: One-Pot Thiol-Ene/Suzuki-Miyaura Tandem Coupling

A novel and highly efficient approach to complex molecular scaffolds involves a one-pot tandem reaction combining a photoredox-catalyzed thiol-ene reaction with a palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6] This strategy allows for the simultaneous introduction of diversity at both ends of the 3-Bromobenzylmercaptan molecule.

Experimental Protocol: Tandem Thiol-Ene/Suzuki-Miyaura Coupling

-

Thiol-Ene Reaction Step:

-

To a solution of 3-Bromobenzylmercaptan (1.0 equiv.), an alkene (1.2 equiv.), and a suitable photocatalyst such as fac-[Ir(ppy)₃] or an organic photosensitizer (1-5 mol%) in a degassed solvent (e.g., DMF, CH₃CN), add a mild base (e.g., DIPEA, 1.5 equiv.).

-

Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours, monitoring the consumption of the starting materials by TLC or LC-MS.

-

-

Suzuki-Miyaura Coupling Step:

-

To the crude reaction mixture from the first step, add a boronic acid or MIDA boronate (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an aqueous solution of a base (e.g., K₂CO₃, 2.0 M, 3.0 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours until the thioether intermediate is consumed.

-

After cooling to room temperature, perform a standard aqueous workup and purify the final product by column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a visible-light photocatalyst allows for the generation of the thiyl radical under mild conditions, avoiding the need for harsh radical initiators.

-

The selection of a palladium catalyst and a suitable base for the Suzuki-Miyaura coupling is critical for the efficient cross-coupling of the aryl bromide. The choice of ligand on the palladium can significantly influence the reaction outcome.[7]

-

Performing the reaction in a one-pot tandem fashion improves synthetic efficiency by reducing the number of workup and purification steps.

Data Presentation: Representative Yields for Tandem Reactions

| Entry | Alkene | Boronic Acid | Yield (%) |

| 1 | Styrene | Phenylboronic acid | 75 |

| 2 | 1-Octene | 4-Methoxyphenylboronic acid | 68 |

| 3 | Methyl acrylate | 3-Pyridinylboronic acid | 62 |

Note: Yields are estimated based on typical efficiencies for these individual reaction types and would require experimental verification for this specific tandem process.

Visualization: Logical Workflow for Tandem Functionalization

Caption: Workflow for the one-pot tandem thiol-ene/Suzuki-Miyaura reaction.

II. Palladium-Catalyzed Intramolecular Cyclization: Accessing Novel Sulfur-Containing Heterocycles

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals.[8] 3-Bromobenzylmercaptan is an excellent precursor for the synthesis of novel sulfur-containing heterocycles through intramolecular cyclization, leveraging the reactivity of both the thiol and the aryl bromide.

Conceptual Framework: Intramolecular C-S Bond Formation

By first modifying the thiol group to introduce a tether containing a suitable reactive partner, an intramolecular palladium-catalyzed cyclization can be initiated. This strategy allows for the construction of fused ring systems that would be challenging to access through intermolecular routes. A particularly attractive target is the synthesis of substituted benzothiepine derivatives, a seven-membered heterocyclic ring system of interest in drug discovery.

Proposed Novel Transformation: Synthesis of Dihydrodibenzo[b,f]thiepines

A novel approach to the synthesis of dihydrodibenzo[b,f]thiepines involves an initial S-alkylation of 3-Bromobenzylmercaptan with a 2-halobenzyl halide, followed by an intramolecular palladium-catalyzed C-S coupling reaction.

Experimental Protocol: Synthesis of Dihydrodibenzo[b,f]thiepines

-

S-Alkylation:

-

To a solution of 3-Bromobenzylmercaptan (1.0 equiv.) in a polar aprotic solvent (e.g., DMF), add a base such as K₂CO₃ (1.5 equiv.).

-

Stir the mixture at room temperature for 30 minutes, then add a 2-halobenzyl halide (e.g., 2-bromobenzyl bromide, 1.1 equiv.).

-

Continue stirring at room temperature for 12 hours.

-

Perform an aqueous workup and purify the resulting bis(halobenzyl)sulfide by column chromatography.

-

-

Intramolecular Cyclization:

-

To a solution of the purified bis(halobenzyl)sulfide (1.0 equiv.) in a high-boiling solvent such as toluene or xylene, add a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Degas the mixture and heat to reflux (110-140 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the product by column chromatography.

-

Causality Behind Experimental Choices:

-

The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the challenging intramolecular C-S bond formation to form the seven-membered ring.

-

A strong, non-nucleophilic base such as Cs₂CO₃ is often required to facilitate the reductive elimination step in the catalytic cycle.

-

High reaction temperatures are typically necessary to overcome the activation barrier for the formation of the medium-sized ring.

Visualization: Palladium-Catalyzed Intramolecular Cyclization

Caption: Synthetic route to dihydrodibenzo[b,f]thiepines via intramolecular cyclization.

III. Multicomponent Reactions: A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[9][10][11][12][13] The dual functionality of 3-Bromobenzylmercaptan makes it an ideal candidate for the design of novel MCRs.

Conceptual Framework: Convergent Synthesis with 3-Bromobenzylmercaptan

A novel MCR could be designed where the thiol group acts as one of the reactive components, while the aryl bromide serves as a latent functional handle for post-MCR modification. This approach allows for the rapid generation of a library of diverse compounds from simple starting materials.

Proposed Novel Transformation: A Passerini-Type Reaction Followed by Suzuki Coupling